1,3-Bis(4-aminophenyl)adamantane

Catalog No.
S666130
CAS No.
58788-79-7
M.F
C22H26N2
M. Wt
318.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(4-aminophenyl)adamantane

CAS Number

58788-79-7

Product Name

1,3-Bis(4-aminophenyl)adamantane

IUPAC Name

4-[3-(4-aminophenyl)-1-adamantyl]aniline

Molecular Formula

C22H26N2

Molecular Weight

318.5 g/mol

InChI

InChI=1S/C22H26N2/c23-19-5-1-17(2-6-19)21-10-15-9-16(11-21)13-22(12-15,14-21)18-3-7-20(24)8-4-18/h1-8,15-16H,9-14,23-24H2

InChI Key

LALHUWOVOZGIAW-UHFFFAOYSA-N

SMILES

C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N

1,3-Bis(4-aminophenyl)adamantane is an organic compound characterized by its unique adamantane structure, which is a diamond-like cage hydrocarbon. Its chemical formula is C22H26N2, and it features two amino groups attached to para positions of phenyl rings that are linked to the adamantane core. This compound is notable for its potential applications in materials science, particularly in the synthesis of polyimides and polyamides, which exhibit desirable thermal and mechanical properties.

, primarily involving condensation and polymerization processes:

  • Condensation Reactions: This compound can react with dicarboxylic acids to form polyamides. For instance, it can undergo a condensation reaction with oxalic acid or succinic acid to yield high-performance polymers .
  • Polymerization: It serves as a precursor for polyimides when reacted with anhydrides or other suitable reagents. The resulting polymers often exhibit low dielectric constants and enhanced thermal stability .

The synthesis of 1,3-Bis(4-aminophenyl)adamantane can be achieved through multiple methods:

  • Friedel-Crafts Alkylation: This method involves the alkylation of 4-aminophenol with adamantanol under acidic conditions.
  • Multi-step Synthesis: A more complex route includes the initial formation of acetanilide derivatives followed by hydrolysis to yield the target diamine .
  • Direct Amination: The direct amination of adamantane derivatives can also yield this compound through specific reagents that facilitate the introduction of amino groups.

1,3-Bis(4-aminophenyl)adamantane finds applications primarily in polymer chemistry:

  • Polyimide Production: It is used to synthesize polyimides that are utilized in electronics due to their thermal stability and electrical insulating properties.
  • Material Science: The compound's unique structure contributes to the development of advanced materials with enhanced mechanical properties .

Several compounds share structural similarities with 1,3-Bis(4-aminophenyl)adamantane. Here are a few notable examples:

Compound NameStructure TypeUnique Features
1,3-Bis(3,5-dimethyl-4-aminophenyl)adamantaneAdamantane derivativeMethyl substitutions enhance solubility
1,3-Bis(2-methyl-4-aminophenyl)adamantaneAdamantane derivativeAltered steric hindrance affects polymer properties
1,3-Bis(4-acetanilide)adamantaneAcetanilide derivativeProvides different reactivity profiles

Uniqueness

The uniqueness of 1,3-Bis(4-aminophenyl)adamantane lies in its specific arrangement of amino groups and the adamantane core, which contribute to its distinctive physical and chemical properties compared to other derivatives. Its potential for high-performance applications in material science sets it apart from similar compounds.

XLogP3

5.5

Wikipedia

1,3-Bis(4-aminophenyl)adamantane

Dates

Modify: 2023-08-15

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